6-Bromo-3-propylquinazolin-4-one

Antifungal Structure–Activity Relationship Gibberella zeae

6-Bromo-3-propylquinazolin-4-one (compound 3h) is a synthetic 3-alkylquinazolin-4-one derivative bearing a bromine atom at the 6-position and an n‑propyl group at the N‑3 position of the quinazolinone scaffold. Its molecular formula is C₁₁H₁₁BrN₂O (exact mass 266.005476 g/mol; molecular weight 267.13 g/mol), and it is obtained as white crystals with a melting point of 132.5–134.5 °C.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Cat. No. B7488161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-propylquinazolin-4-one
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C11H11BrN2O/c1-2-5-14-7-13-10-4-3-8(12)6-9(10)11(14)15/h3-4,6-7H,2,5H2,1H3
InChIKeyZHKNYIWOFYFUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-propylquinazolin-4-one: Core Identity, Spectral Fingerprint, and Procurement-Relevant Characteristics


6-Bromo-3-propylquinazolin-4-one (compound 3h) is a synthetic 3-alkylquinazolin-4-one derivative bearing a bromine atom at the 6-position and an n‑propyl group at the N‑3 position of the quinazolinone scaffold [1]. Its molecular formula is C₁₁H₁₁BrN₂O (exact mass 266.005476 g/mol; molecular weight 267.13 g/mol), and it is obtained as white crystals with a melting point of 132.5–134.5 °C [1][2]. Full spectroscopic characterization—including IR (C=O stretch at 1666.5 cm⁻¹), ¹H NMR (diagnostic H‑5 doublet at δ 8.44, J = 2.0 Hz; H‑8 doublet at δ 7.57, J = 8.6 Hz), ¹³C NMR, and elemental analysis—is available, providing a definitive identity verification package suitable for procurement quality control [1].

Why 6-Bromo-3-propylquinazolin-4-one Cannot Be Replaced by Generic Quinazolinone Analogs


Within the 3-alkylquinazolin-4-one series, antifungal bioactivity is exquisitely sensitive to both the halogen identity at the 6‑position and the alkyl chain at N‑3. The 6‑bromo‑3‑propyl combination in compound 3h is not interchangeable with the 6‑chloro analog (3g) or the 6‑unsubstituted analog (3e), because these substitutions produce order‑of‑magnitude differences in inhibition against key phytopathogenic fungi [1]. Similarly, swapping the n‑propyl group for an ethyl (3d) or allyl (3l) chain substantially alters both the antifungal spectrum and potency, even when the 6‑bromo substituent is retained [1]. Generic procurement of any “6‑haloquinazolin‑4‑one” or “3‑alkylquinazolin‑4‑one” without specifying the exact substitution pattern therefore carries a high risk of obtaining a compound with quantitatively and qualitatively divergent bioactivity.

Quantitative Differentiation Evidence for 6-Bromo-3-propylquinazolin-4-one Versus Closest Analogs


Gibberella zeae Inhibition: 6‑Bromo Confers a 9‑Fold Advantage Over 6‑Chloro at the Same N‑3 Substituent

In a direct head‑to‑head comparison within the same study, compound 3h (6‑Br, 3‑n‑Pr) inhibited Gibberella zeae hyphal growth by 50.3 % at 50 μg/mL, whereas its direct 6‑chloro congener 3g (6‑Cl, 3‑n‑Pr) achieved only 5.5 % inhibition under identical assay conditions [1]. The 6‑unsubstituted analog 3e (6‑H, 3‑n‑Pr) gave 17.3 % inhibition, confirming that bromine substitution at C‑6 is the dominant driver of activity against this pathogen [1].

Antifungal Structure–Activity Relationship Gibberella zeae

Valsa mali Inhibition: 6‑Bromo‑3‑propyl Outperforms Commercial Hymexazol by 1.8‑Fold

Against Valsa mali—the causative agent of apple canker—compound 3h achieved 40.9 % inhibition at 50 μg/mL, which is 1.82‑fold higher than the commercial fungicide hymexazol (22.5 %) tested in the same assay [1]. The 6‑chloro analog 3g gave only 15.9 % inhibition, and the 6‑bromo‑3‑ethyl analog 3d gave 21.7 %, neither matching 3h or hymexazol [1]. This positions 3h as a rare compound that exceeds the reference standard specifically on Valsa mali.

Antifungal Valsa mali Agrochemical fungicide

Fusarium oxysporum Inhibition: 6‑Bromo Provides a 2.3‑Fold Edge Over 6‑Chloro

On Fusarium oxysporum, compound 3h exhibited 47.2 % inhibition at 50 μg/mL, compared to only 20.4 % for its 6‑chloro counterpart 3g—a 2.31‑fold difference [1]. This value approaches that of hymexazol (55.4 %) more closely than any other compound in the series, and surpasses the 6‑bromo‑3‑ethyl analog 3d (33.3 %) by 1.42‑fold, indicating that both the bromine atom and the n‑propyl chain are required for maximal activity [1].

Antifungal Fusarium oxysporum Halogen effect

Synthesis Efficiency: 3h Achieves the Second‑Highest Yield in the Series Under Optimized PTC Conditions

Under optimized phase‑transfer catalysis (PTC) conditions (toluene, 88–90 °C, 1 h, Bu₄NBr catalyst, KOH base), compound 3h was obtained in 87.0 % isolated yield, outperforming its 6‑chloro congener 3g (83.1 %) and the 6‑bromo‑3‑ethyl analog 3d (77.0 %) [1]. Across the entire 12‑compound series, only 3f (6‑F, 3‑n‑Pr, 92.2 %) gave a higher yield, but 3f showed negligible antifungal activity (F. oxysporum: 4.9 %) [1]. This positions 3h as the optimal balance of synthetic accessibility and bioactivity within the series.

Synthetic methodology Phase-transfer catalysis Process chemistry

Broad‑Spectrum Consistency: 3h Is the Only Series Member Achieving ≥40 % Inhibition Across All Three Test Fungi

When evaluated across Fusarium oxysporum, Gibberella zeae, and Valsa mali at the single concentration of 50 μg/mL, compound 3h is the only derivative in the 12‑compound series that maintains ≥40 % inhibition against all three pathogens simultaneously: 47.2 % (F. oxysporum), 50.3 % (G. zeae), and 40.9 % (V. mali) [1]. In contrast, the 6‑chloro analog 3g shows a highly unbalanced profile (20.4 %, 5.5 %, 15.9 %), and hymexazol—the commercial reference—drops to 22.5 % on V. mali despite 55.4 % on F. oxysporum [1]. This cross‑pathogen consistency is a selection‑relevant advantage for programs seeking a single lead scaffold with predictable multi‑target antifungal behavior.

Antifungal spectrum Broad-spectrum activity Phytopathogenic fungi

Spectroscopic Identity Verification: Diagnostic ¹H NMR and IR Signatures Distinguish 3h from Close Structural Analogs

Compound 3h possesses a unique combination of spectroscopic markers that enable unambiguous identity confirmation and differentiation from co‑eluting or co‑crystallizing analogs. Its ¹H NMR spectrum shows the characteristic H‑5 doublet at δ 8.44 (J = 2.0 Hz), the H‑8 doublet at δ 7.57 (J = 8.6 Hz), and the N‑CH₂ triplet at δ 3.97—a pattern distinct from the 6‑chloro analog 3g (H‑5 at δ 8.07, H‑7/8 multiplet at δ 7.70–7.65) [1][2]. The IR carbonyl stretch of 3h appears at 1666.5 cm⁻¹, shifted relative to the 6‑unsubstituted analog 3i (1676.1 cm⁻¹), providing a rapid FTIR‑based identity check [1][2]. The melting point of 132.5–134.5 °C for 3h differs markedly from 3d (76.5–78.5 °C), 3g (oil; no m.p. reported), and 3i (63–65 °C), offering a simple bench‑top purity indicator [1].

Quality control Spectroscopic characterization Identity verification

Evidence‑Backed Application Scenarios for 6-Bromo-3-propylquinazolin-4-one Procurement


Agrochemical Fungicide Lead Optimization Targeting Valsa mali (Apple Canker)

Compound 3h is the only member of the 3‑alkylquinazolin‑4‑one series to surpass the commercial fungicide hymexazol on Valsa mali (40.9 % vs. 22.5 % at 50 μg/mL), making it the preferred starting scaffold for apple canker fungicide development programs [1]. Its 1.82‑fold advantage over the existing commercial standard, combined with its >2.5‑fold superiority over the 6‑chloro analog 3g, justifies its selection as the lead compound for further structure‑guided optimization and field‑trial progression [1].

Structure–Activity Relationship (SAR) Studies on Halogen‑Dependent Antifungal Pharmacophores

The quantitatively documented 2.3‑ to 9.1‑fold activity drop when replacing the 6‑bromo substituent with 6‑chloro (comparing 3h vs. 3g across three fungal species) establishes 3h as an essential reference compound for halogen‑scanning SAR campaigns [1]. Researchers investigating the electronic and steric contributions of halogen substituents to antifungal target engagement can use 3h as the benchmark against which fluoro, chloro, iodo, and unsubstituted congeners are quantitatively evaluated [1].

Phase‑Transfer Catalysis Methodology Development and Benchmarking

The synthesis of 3h in 87.0 % isolated yield under well‑defined PTC conditions (toluene, Bu₄NBr, KOH, 88–90 °C, 1 h) provides a reproducible benchmark reaction for evaluating new phase‑transfer catalysts, solvent systems, or continuous‑flow adaptations [1]. The availability of full spectroscopic characterization data—including IR, ¹H NMR, ¹³C NMR, and elemental analysis—allows researchers to use 3h as a characterization standard when validating new synthetic routes to 3‑alkylquinazolin‑4‑one derivatives [1].

Broad‑Spectrum Antifungal Screening Panels for Phytopathogenic Fungi

Because 3h is the only compound in its series maintaining ≥40 % inhibition against Fusarium oxysporum, Gibberella zeae, and Valsa mali simultaneously, it serves as an ideal positive control and reference compound for multi‑species antifungal screening panels [1]. Procurement of 3h as a standardized reference material enables cross‑laboratory comparison of antifungal assay sensitivity and reproducibility across diverse phytopathogen panels [1].

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